molecular formula C24H20N4O3S B2805939 N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 331274-54-5

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2805939
CAS No.: 331274-54-5
M. Wt: 444.51
InChI Key: BPFSZOVZJAFGGZ-UHFFFAOYSA-N
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Description

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a biphenyl core and a sulfamoyl group attached to a methylpyrimidine moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has numerous applications in scientific research:

Future Directions

The future directions for “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” and similar compounds could involve further exploration of their biological activities. For instance, the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives has been identified as a priority direction . This includes the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a coupling reaction with 4-bromobiphenyl-4-carboxylic acid under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-17-15-16-25-24(26-17)28-32(30,31)22-13-11-21(12-14-22)27-23(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-16H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSZOVZJAFGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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